

# Application Notes and Protocols for Gold-Catalyzed Hydrofluorination of Alkynes

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## Compound of Interest

Compound Name: Fluoroethyne

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This document provides detailed application notes and experimental protocols for the gold-catalyzed hydrofluorination of alkynes. This transformation is a powerful tool for the synthesis of vinyl fluorides, which are valuable building blocks in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom.[1][2] Gold(I) complexes, in particular, have emerged as highly effective catalysts for this reaction, enabling the activation of alkynes towards nucleophilic attack by fluoride under mild conditions.[3][4][5]

## I. Introduction

The introduction of fluorine into organic molecules can significantly modulate their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity.[2] Gold-catalyzed hydrofluorination of alkynes offers a direct and atom-economical method to access synthetically important fluoroalkenes.[3] Various gold catalysts, primarily N-heterocyclic carbene (NHC) gold(I) complexes, have been developed, demonstrating high efficiency and selectivity.[1][6] A range of fluoride sources can be employed, each with its own advantages regarding safety, cost, and reactivity.[7][8] This document outlines protocols using different catalytic systems and fluoride sources for the hydrofluorination of both internal and terminal alkynes.

## II. Data Presentation: Reaction Conditions and Substrate Scope

The following tables summarize quantitative data from key studies on the gold-catalyzed hydrofluorination of alkynes, showcasing the versatility of this methodology.

Table 1: Gold-Catalyzed Hydrofluorination of Symmetrical Internal Alkynes[1]

Entry	Alkyne Substrate	Catalyst (mol%)	Fluoride Source (equiv)	Additive (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Diphenylacetylene	[Au(IPr)(HF <sub>2</sub> )] (2)	NEt <sub>3</sub> ·3HF (3)	NH <sub>4</sub> BF <sub>4</sub> (1.5)	CH <sub>2</sub> Cl <sub>2</sub>	50	1	95
2	1,2-bis(4-methoxyphenyl)ethyne	[Au(IPr)(HF <sub>2</sub> )] (2)	NEt <sub>3</sub> ·3HF (3)	NH <sub>4</sub> BF <sub>4</sub> (1.5)	CH <sub>2</sub> Cl <sub>2</sub>	50	2	92
3	1,2-dip-tolylethyne	[Au(IPr)(HF <sub>2</sub> )] (2)	NEt <sub>3</sub> ·3HF (3)	NH <sub>4</sub> BF <sub>4</sub> (1.5)	CH <sub>2</sub> Cl <sub>2</sub>	50	1.5	96
4	1,2-bis(4-chlorophenyl)ethyne	[Au(IPr Tol)(HF <sub>2</sub> )] (2)	NEt <sub>3</sub> ·3HF (3)	NH <sub>4</sub> BF <sub>4</sub> (1.5)	CH <sub>2</sub> Cl <sub>2</sub>	50	3	85

Table 2: Gold-Catalyzed Hydrofluorination of Unsymmetrical Internal Alkynes[1]

Entry	Alkyne Substrate	Catalyst (mol %)	Fluoride Source (equiv)	Additive (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Regioselectivity (Major:Minor)
1	1-phenyl-1-propyne	[Au(IPr Tol) (HF <sub>2</sub> )] (2)	NEt <sub>3</sub> ·3 HF (3)	NH <sub>4</sub> BF <sub>4</sub> (1.5)	CH <sub>2</sub> Cl <sub>2</sub>	RT	16	88	>95:5
2	1-(4-methoxyphenyl)-1-propyne	[Au(IPr Tol) (HF <sub>2</sub> )] (2)	NEt <sub>3</sub> ·3 HF (3)	NH <sub>4</sub> BF <sub>4</sub> (1.5)	CH <sub>2</sub> Cl <sub>2</sub>	RT	18	85	>95:5
3	1-(4-chlorophenyl)-1-propyne	[Au(IPr *Tol) (HF <sub>2</sub> )] (2)	NEt <sub>3</sub> ·3 HF (3)	NH <sub>4</sub> BF <sub>4</sub> (1.5)	CH <sub>2</sub> Cl <sub>2</sub>	RT	24	75	>95:5

Table 3: Gold-Catalyzed Hydrofluorination of Terminal Alkynes<sup>[7][8]</sup>

Entry	Alkyne Substrate	Catalyst (mol%)	Fluoride Source (equiv)	Additive (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	[Au(IPr)Cl] (1)	NEt <sub>3</sub> ·3HF (2)	-	HFIP/Toluene (1:9)	RT	16	92
2	1-octyne	[Au(IPr)Cl] (1)	NEt <sub>3</sub> ·3HF (2)	-	HFIP/Toluene (1:9)	RT	16	85
3	Methyl 4-ethynyl benzoate	[Au(IPr)(OH)] (5)	KHF <sub>2</sub> (1.2)	MsOH (20)	HFIP	RT	24	90
4	4-ethynyl-N,N-dimethylaniline	[Au(IPr)(OH)] (5)	KHF <sub>2</sub> (1.2)	MsOH (20)	HFIP	RT	24	78

### III. Experimental Protocols

Protocol 1: Hydrofluorination of Symmetrical Alkynes using a Gold(I) Bifluoride Catalyst<sup>[1]</sup>

This protocol is adapted from the work of Nolan and coworkers for the hydrofluorination of symmetrical internal alkynes.

Materials:

- Alkyne (e.g., diphenylacetylene, 0.5 mmol, 1.0 equiv)
- [Au(IPr\*)HF<sub>2</sub>] (2 mol%, 0.01 mmol)
- Triethylamine trihydrofluoride (NEt<sub>3</sub>·3HF, 1.5 mmol, 3.0 equiv)

- Ammonium tetrafluoroborate ( $\text{NH}_4\text{BF}_4$ , 0.75 mmol, 1.5 equiv)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Plastic vial (e.g., polyethylene or polypropylene) with a screw cap
- Stir bar

Procedure:

- In a plastic vial equipped with a magnetic stir bar, add the alkyne (0.5 mmol) and the gold catalyst (2 mol%).
- Add anhydrous dichloromethane (0.7 mL).
- Carefully add triethylamine trihydrofluoride (1.5 mmol) to the reaction mixture. Caution:  $\text{NEt}_3 \cdot 3\text{HF}$  is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- Add ammonium tetrafluoroborate (0.75 mmol).
- Seal the plastic vial tightly and place it in a preheated oil bath at 50 °C.
- Stir the reaction mixture for the time indicated by TLC or GC-MS analysis (typically 1-3 hours).
- Upon completion, cool the reaction to room temperature.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until gas evolution ceases.
- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter the mixture and concentrate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired fluoroalkene.

Protocol 2: Hydrofluorination of Terminal Alkynes using  $[\text{Au}(\text{IPr})\text{Cl}]$  and  $\text{NEt}_3 \cdot 3\text{HF}$ <sup>[7]</sup>

This simplified protocol avoids the use of additives for the hydrofluorination of terminal alkynes.

Materials:

- Terminal alkyne (e.g., phenylacetylene, 0.2 mmol, 1.0 equiv)
- $[\text{Au}(\text{IPr})\text{Cl}]$  (1 mol%, 0.002 mmol)
- Triethylamine trihydrofluoride ( $\text{NEt}_3 \cdot 3\text{HF}$ , 0.4 mmol, 2.0 equiv)
- Hexafluoroisopropanol (HFIP)
- Toluene, anhydrous
- Plastic vial with a screw cap
- Stir bar

Procedure:

- To a plastic vial containing a stir bar, add the terminal alkyne (0.2 mmol).
- Add a stock solution of  $[\text{Au}(\text{IPr})\text{Cl}]$  in toluene (1 mol%).
- Add the HFIP/toluene solvent mixture (1:9 v/v, to achieve a final concentration of 0.1 M in alkyne).
- Carefully add triethylamine trihydrofluoride (0.4 mmol) to the reaction mixture. Caution: Handle  $\text{NEt}_3 \cdot 3\text{HF}$  in a fume hood with appropriate PPE.
- Seal the vial and stir the reaction mixture at room temperature for 16 hours.
- Monitor the reaction progress by TLC or GC-MS.

- Once the starting material is consumed, carefully quench the reaction with saturated aqueous  $\text{NaHCO}_3$ .
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.

#### Protocol 3: Hydrofluorination of Terminal Alkynes using $\text{KHF}_2$ [\[8\]](#)

This protocol utilizes a safer and less expensive fluoride source, potassium bifluoride.

##### Materials:

- Terminal alkyne (e.g., methyl 4-ethynylbenzoate, 0.2 mmol, 1.0 equiv)
- $[\text{Au}(\text{IPr})(\text{OH})]$  (5 mol%, 0.01 mmol)
- Potassium bifluoride ( $\text{KHF}_2$ , 0.24 mmol, 1.2 equiv)
- Methanesulfonic acid ( $\text{MsOH}$ , 20 mol%, 0.04 mmol)
- Hexafluoroisopropanol (HFIP), anhydrous
- Plastic vial with a screw cap
- Stir bar

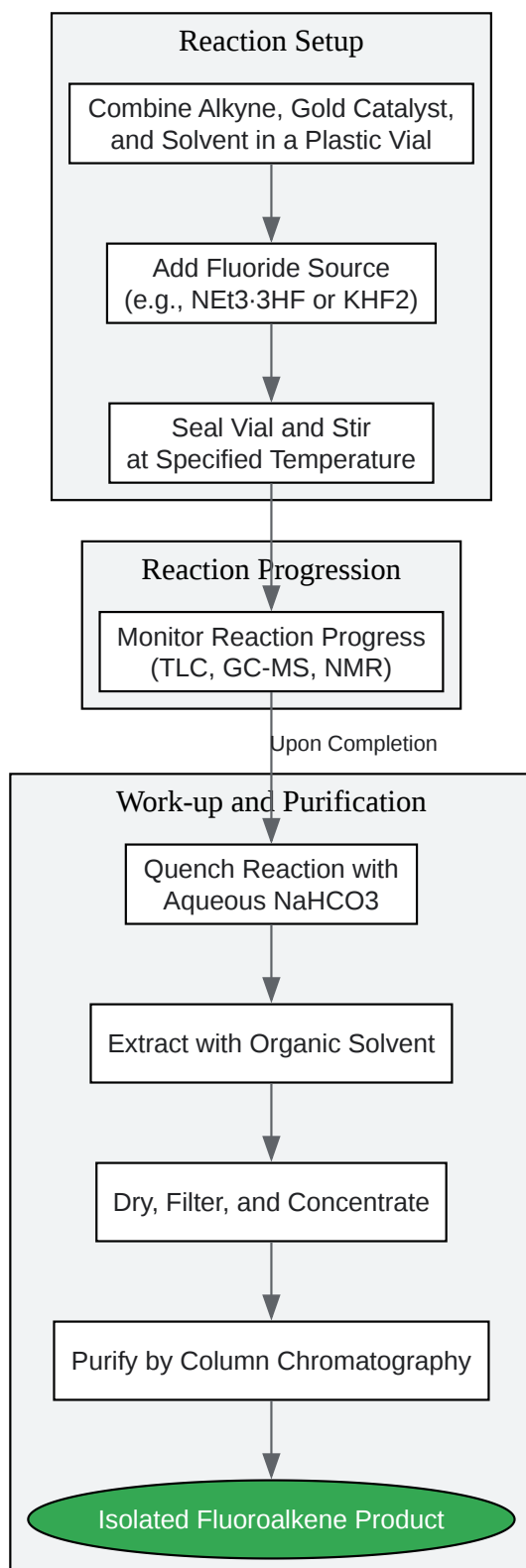
##### Procedure:

- In a plastic vial equipped with a stir bar, dissolve the terminal alkyne (0.2 mmol) in anhydrous HFIP (1.0 mL).
- Add  $[\text{Au}(\text{IPr})(\text{OH})]$  (5 mol%) and potassium bifluoride (1.2 equiv).
- Add methanesulfonic acid (20 mol%) to the mixture.

- Seal the vial and stir the reaction at room temperature for 24 hours.
- Monitor the reaction by  $^{19}\text{F}$  NMR or GC-MS.
- Upon completion, quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$ .
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter and concentrate the solvent in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

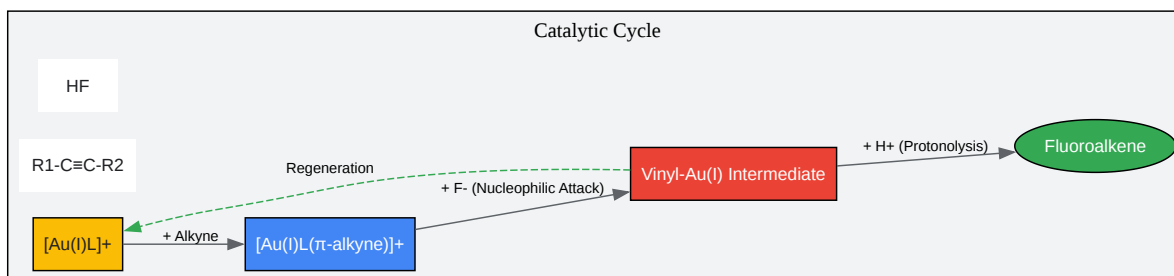
## IV. Mandatory Visualizations





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General workflow for gold-catalyzed hydrofluorination of alkynes.



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Proposed mechanism for gold-catalyzed hydrofluorination of alkynes.

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